molecular formula C20H12O5 B13344041 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Cat. No.: B13344041
M. Wt: 332.3 g/mol
InChI Key: OZMRYYNVDYZHQC-UHFFFAOYSA-N
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Description

4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a chemical compound with the molecular formula C20H12O5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its solid form, slight solubility in water, and stability under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the reaction of an open-form fluorescein in a 1.0 M sodium hydroxide solution. The resulting product is then subjected to further reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may result in the formation of different xanthene derivatives .

Scientific Research Applications

4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological assays and as a fluorescent marker.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent marker by reacting with reactive oxygen species, leading to an increase in fluorescence intensity . This property makes it useful in various diagnostic and research applications.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts in various applications. Its stability, solubility, and reactivity make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C20H12O5

Molecular Weight

332.3 g/mol

IUPAC Name

4-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H12O5/c21-13-5-7-15-17(9-13)25-18-10-14(22)6-8-16(18)19(15)11-1-3-12(4-2-11)20(23)24/h1-10,21H,(H,23,24)

InChI Key

OZMRYYNVDYZHQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Origin of Product

United States

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